![molecular formula C20H15NO3 B049268 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol CAS No. 120014-85-9](/img/structure/B49268.png)
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, also known as NTHBP, is a polycyclic aromatic hydrocarbon (PAH) derivative that has been extensively studied due to its potential as a mutagen and carcinogen. NTHBP is formed during the incomplete combustion of organic matter, such as fossil fuels, and is present in cigarette smoke and urban air pollution.
Wirkmechanismus
The mechanism of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and mutagenesis is not fully understood. However, it is believed that 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts (Shimada et al., 2006; Zhang et al., 2019). These adducts can cause mutations and lead to the development of cancer.
Biochemical and Physiological Effects
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce oxidative stress and inflammation in various cell types (Zhang et al., 2019). It has also been found to disrupt cellular signaling pathways and lead to cell death (Shimada et al., 2006). In animal models, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce tumors in the lung, liver, and other organs (Shimada et al., 2006; Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has several advantages as a model compound for studying PAH-induced DNA damage and carcinogenesis. It is readily available and can be synthesized in the laboratory. It has also been extensively studied, and its mechanisms of action are well documented. However, there are also limitations to using 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol in lab experiments. It is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound. Additionally, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol may not fully represent the complexity of PAH mixtures found in environmental samples.
Zukünftige Richtungen
For 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol research include developing methods to reduce its formation during combustion processes, detecting and quantifying the compound in environmental samples, and further understanding the mechanisms of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and carcinogenesis.
Synthesemethoden
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be synthesized through a multi-step process that involves the reaction of benzo[a]pyrene with nitric acid. The resulting product is then reduced to form 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. The synthesis method has been described in several studies, including one by Sasaki et al. (1998).
Wissenschaftliche Forschungsanwendungen
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and Chinese hamster ovary cells (Sasaki et al., 1998; Zhang et al., 2019). 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has also been found to induce tumors in animal models, including mice and rats (Shimada et al., 2006; Zhang et al., 2019). Due to its potential as a mutagen and carcinogen, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been used as a model compound to study the mechanisms of PAH-induced DNA damage and carcinogenesis.
Eigenschaften
CAS-Nummer |
120014-85-9 |
|---|---|
Produktname |
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
Molekularformel |
C20H15NO3 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
InChI |
InChI=1S/C20H15NO3/c22-18-3-1-2-13-14-7-8-15-17(21(23)24)9-6-11-4-5-12(10-16(13)18)20(14)19(11)15/h4-10,18,22H,1-3H2 |
InChI-Schlüssel |
ROUCWEBNTWMOKZ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |
Kanonische SMILES |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |
Synonyme |
7-HYDROXY-1-NITRO-7,8,9,10-TETRAHYDROBENZ(A)PYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

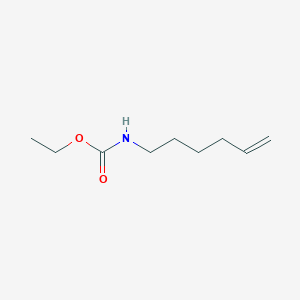
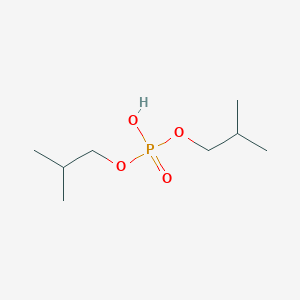
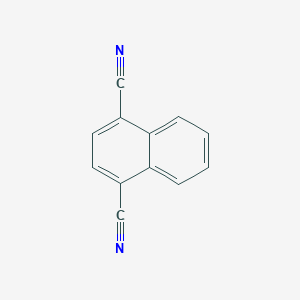
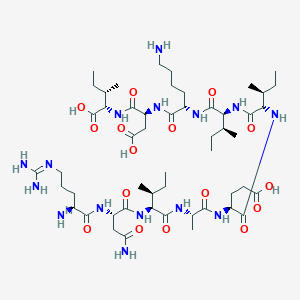

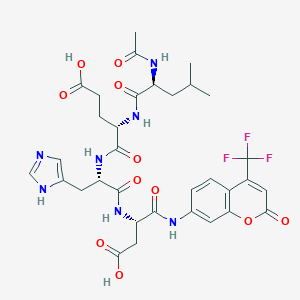
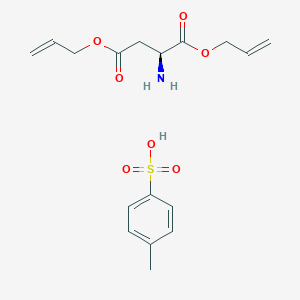
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
